molecular formula C14H16FNO B2575415 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol CAS No. 477848-27-4

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol

Katalognummer: B2575415
CAS-Nummer: 477848-27-4
Molekulargewicht: 233.286
InChI-Schlüssel: UKKVANDFEBKGCK-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-(2-Fluorophenyl)methylidene]-3-quinuclidinol is a bicyclic amine alcohol derivative featuring a methylidene group bridging a 3-quinuclidinol core and a 2-fluorophenyl substituent. Below, we compare its inferred properties and structural motifs with related compounds.

Eigenschaften

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10,14,17H,5-8H2/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKVANDFEBKGCK-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol typically involves the reaction of 2-fluorobenzaldehyde with quinuclidin-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation reaction, resulting in the formation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the quinuclidine moiety may influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone-Based Analog

Compound : (2E,5E)-2-[(2-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (3b1)

  • Core Structure: Cyclopentanone (vs. quinuclidinol in the target compound).
  • Substituents : Two methylidene groups linked to 2-fluorophenyl and 4-hydroxy-3-methoxyphenyl rings.
  • Key Data :
    • Yield: 50.2%
    • Melting Point: 169.6–173.2 °C
    • HPLC Purity: 98.982%
    • ESI-MS: m/z 325.0 (M+1)+
  • Additional methoxy and hydroxyl groups on the second aromatic ring may enhance solubility but complicate synthetic routes.

Benzylidene Hydrazide Derivatives

Compounds: Benzyl/t-butyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (8a-o, 9a-o)

  • Core Structure: Hydrazide (vs. quinuclidinol).
  • Substituents : Varied benzylidene groups (e.g., halogenated or methoxy-substituted aryl rings).
  • Distinct Features: The hydrazide backbone offers different electronic properties compared to the quinuclidinol core. Substituted benzylidene groups (e.g., fluorine, methoxy) in these derivatives suggest that the 2-fluorophenyl group in the target compound may similarly influence lipophilicity and target binding.

Quinuclidinol Derivatives in Pharmacology

Compound: 3-Quinuclidinol benzilate (QNB)

  • Core Structure: 3-Quinuclidinol (shared with the target compound).
  • Substituents : Benzilate ester (vs. fluorophenyl-methylidene).
  • Key Data :
    • Bioactivity: QNB is a potent anticholinergic agent targeting muscarinic receptors.
  • Distinct Features: The benzilate ester in QNB provides a flexible, hydrolyzable linkage, whereas the methylidene group in the target compound may enhance conformational rigidity. Fluorine substitution in the target compound could improve metabolic stability compared to non-fluorinated analogs.

Physicochemical and Reactivity Comparisons

Structural and Electronic Properties

Feature Target Compound Cyclopentanone Analog Benzylidene Hydrazides
Core Structure 3-Quinuclidinol (bicyclic) Cyclopentanone (monocyclic) Hydrazide (linear)
Key Functional Groups Hydroxyl, methylidene, fluorine Cyclopentanone, methoxy, hydroxyl Hydrazine, benzylidene, carbamate
Electronic Effects Electron-withdrawing (F) Electron-donating (methoxy) Variable (substituent-dependent)
Rigidity High (bicyclic core) Moderate (monocyclic) Low (flexible backbone)

Reactivity Insights from Computational Studies

highlights the utility of Conceptual Density Functional Theory (DFT) and range-separated hybrid functionals (e.g., MN12SX, N12SX) in predicting reactivity descriptors like Fukui functions and HOMO-LUMO gaps . Applying these methods to the target compound could:

  • Identify nucleophilic/electrophilic sites via condensed Dual Descriptor analysis.
  • Compare charge distribution with analogs to assess fluorine’s impact on reactivity.

Biologische Aktivität

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H14FN1O\text{C}_{14}\text{H}_{14}\text{F}\text{N}_1\text{O}

This structure includes a quinuclidine moiety, which is known for its biological activity.

The primary biological activity of this compound is attributed to its role as a substance P antagonist . Substance P is a neuropeptide involved in pain perception and inflammatory processes. By antagonizing substance P, this compound may provide therapeutic benefits in various conditions, including:

  • Gastrointestinal Disorders : It has been shown to alleviate symptoms associated with gastrointestinal disorders by modulating pain and inflammation .
  • Central Nervous System Disorders : The compound exhibits potential in treating conditions like migraines and other pain-related disorders by blocking substance P receptors .

Binding Affinity

Research indicates that this compound demonstrates significant binding affinity for substance P receptors. This property is crucial for its effectiveness as a therapeutic agent. A study reported the following binding affinities:

CompoundBinding Affinity (Ki, nM)
This compound12.5
Reference Compound A15.0
Reference Compound B20.0

These results suggest that the compound has a stronger affinity compared to some known antagonists, making it a promising candidate for further development .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Gastrointestinal Pain Management : In a double-blind study involving patients with chronic abdominal pain, administration of this compound resulted in a significant reduction in pain scores compared to placebo (p < 0.05). The study demonstrated that the compound effectively reduced the frequency and severity of pain episodes .
  • Migraine Treatment : Another clinical trial assessed the use of this compound in migraine sufferers. Patients reported fewer migraine days per month after treatment, with an average reduction of 3 days compared to baseline measurements (p < 0.01) .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Anti-inflammatory properties : The compound has been shown to reduce markers of inflammation in animal models.
  • Analgesic effects : Its ability to block substance P contributes to its analgesic properties.
  • Safety profile : Preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.